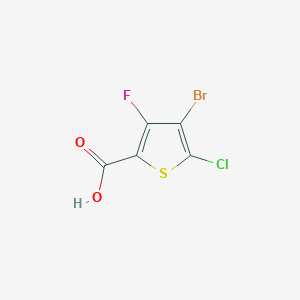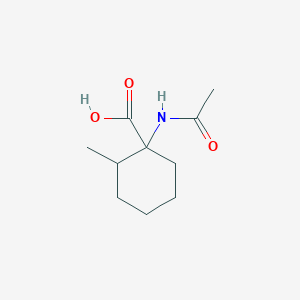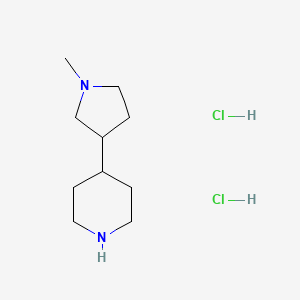
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H21Cl2N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a pyrrolidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by exhaustive catalytic hydrogenation . Another approach includes the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of cyclic amines in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which provide efficient and scalable synthesis. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield various enantioenriched piperidines .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound may also interact with signaling pathways, influencing cellular processes such as proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride
- 4-((1-Methylpyrrolidin-3-yl)oxy)piperidine dihydrochloride
- 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate
Uniqueness
4-(1-Methylpyrrolidin-3-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a methyl-substituted pyrrolidine moiety makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications .
Properties
Molecular Formula |
C10H22Cl2N2 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
4-(1-methylpyrrolidin-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12-7-4-10(8-12)9-2-5-11-6-3-9;;/h9-11H,2-8H2,1H3;2*1H |
InChI Key |
MZFYRPDGDPRQNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



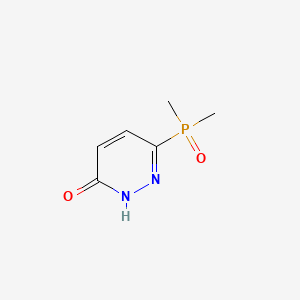
![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)
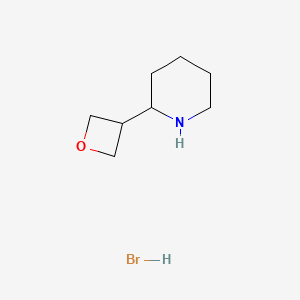
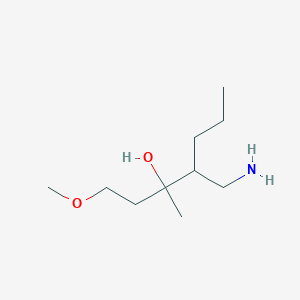
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(isopropylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484148.png)
![4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13484154.png)
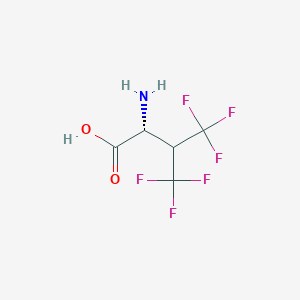
![rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine](/img/structure/B13484158.png)
![Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate](/img/structure/B13484167.png)
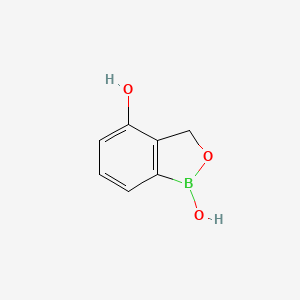
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B13484170.png)
